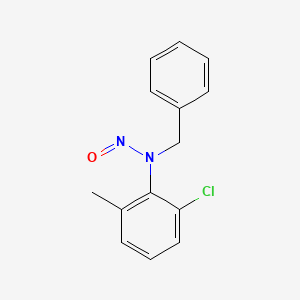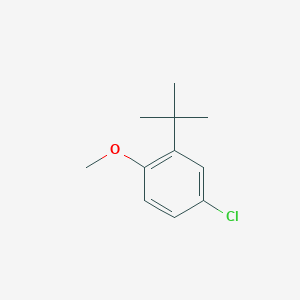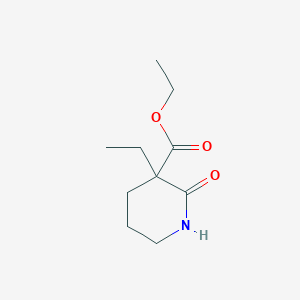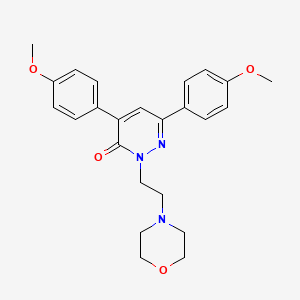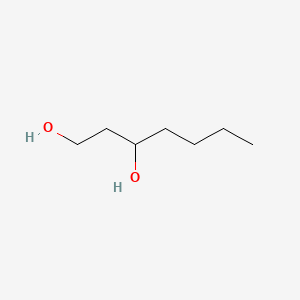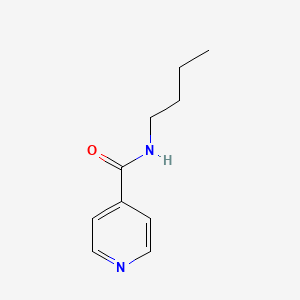
N-butylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butylpyridine-4-carboxamide is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-butylpyridine-4-carboxamide can be synthesized through the amidation of pyridine-4-carboxylic acid with n-butylamine. The reaction typically involves the activation of the carboxylic acid using coupling reagents such as carbodiimides or anhydrides to form an intermediate, which then reacts with n-butylamine to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, greener methods such as electrosynthesis are being explored to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-butylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxamides to amines.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 would yield N-butylpyridine-4-amine .
Applications De Recherche Scientifique
N-butylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-butylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as a prodrug that requires hydrolysis by the enzyme AmiC to release the active moiety, which then exerts its antibacterial effects by inducing autophagy in macrophages . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Isonicotinamide (pyridine-4-carboxamide): An isomer with similar structural features but different biological activities.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group in the 3-position, widely known for its role in NAD+ biosynthesis.
Uniqueness: N-butylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the n-butyl group, which imparts distinct chemical and biological properties compared to its isomers .
Propriétés
Numéro CAS |
10354-58-2 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-butylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |
Clé InChI |
IDNGPRYAMMACEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)

